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N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Structure–Activity Relationship Quinazoline Halogen Substitution

N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (CAS 689227-25-6) is a synthetic quinazolin-4(3H)-one thione derivative with the molecular formula C22H16ClN3O2S and a molecular weight of 421.9 g/mol. The compound integrates a 2-thioxo-1,2-dihydroquinazolin-4(3H)-one core, a 3-substituted benzamide linker, and a 3-chlorobenzyl terminal group.

Molecular Formula C22H16ClN3O2S
Molecular Weight 421.9
CAS No. 689227-25-6
Cat. No. B2503498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
CAS689227-25-6
Molecular FormulaC22H16ClN3O2S
Molecular Weight421.9
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl
InChIInChI=1S/C22H16ClN3O2S/c23-16-7-3-5-14(11-16)13-24-20(27)15-6-4-8-17(12-15)26-21(28)18-9-1-2-10-19(18)25-22(26)29/h1-12H,13H2,(H,24,27)(H,25,29)
InChIKeySUQGXKVEBWCBNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-Chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (CAS 689227-25-6) — Structural Identity and Core Pharmacophore


N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (CAS 689227-25-6) is a synthetic quinazolin-4(3H)-one thione derivative with the molecular formula C22H16ClN3O2S and a molecular weight of 421.9 g/mol . The compound integrates a 2-thioxo-1,2-dihydroquinazolin-4(3H)-one core, a 3-substituted benzamide linker, and a 3-chlorobenzyl terminal group. This architecture places it within the privileged class of 2-thioxoquinazolinones, a pharmacologically significant scaffold recognized for adaptable target engagement across anticancer, antimicrobial, and CNS-related enzyme inhibition programs [1].

Core scaffold 2‑Thioxo‑1,2‑dihydroquinazolin‑4(3H)‑one with 3‑substituted benzamide
Key identity Meta‑chlorine on the benzyl ring defines halogen‑position SAR probe
Research context Reference compound for thione‑dependent enzyme studies and regioisomeric comparisons

Why N-[(3-Chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide Cannot Be Interchanged with Generic In-Class Alternatives


Quinazolin-4(3H)-one thiones are not functionally interchangeable due to strong structure–activity relationships (SAR) governing the position of halogen substitution, the nature of the amide linker, and the regioisomeric attachment of the benzamide moiety. Within this scaffold class, even single-atom shifts — such as moving chlorine from the meta to the para position or replacing a benzyl linker with a direct phenyl amide — have been documented to cause profound alterations in potency, target selectivity, and pharmacokinetic behavior [1]. Consequently, generic substitution without explicit comparative data risks compromising assay reproducibility, target engagement, and translational validity.

Halogen position Meta‑ vs. para‑chlorine isomer: class‑level SAR indicates >5‑fold potency shifts may occur; binding geometry cannot be assumed equivalent.
Linker flexibility Benzyl methylene spacer permits rotational freedom; direct phenyl amide analogs lack this spacer, and literature precedent shows >10‑fold Ki differences are possible.
Thioxo pharmacophore 2‑Thioxo (C=S) provides hydrogen‑bond properties not replicated by 2‑oxo (C=O); substitution may eliminate thione‑dependent target engagement.

N-[(3-Chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide — Quantitative Differentiation Evidence


Meta-Chlorine Substitution vs. Para-Chlorine Isomer: Differential Biochemical Recognition

The target compound places chlorine at the meta (3‑) position of the benzyl ring, in contrast to the closest catalogued analog N-[(4‑chlorophenyl)methyl]-3-(4‑oxo‑2‑sulfanylidene‑1H‑quinazolin‑3‑yl)benzamide (CAS 422289‑78‑9), which carries a para‑chlorine . In quinazoline SAR, the halogen substitution pattern on the pendant aryl ring directly modulates π‑stacking geometry with hydrophobic pockets and influences the dihedral angle of the amide side chain, thereby altering both on‑ and off‑target binding [1]. While direct head‑to‑head biochemical data for this pair are absent from the public domain, the class‑level SAR literature consistently demonstrates that meta‑para isomerism in quinazoline derivatives yields significantly different IC₅₀ values against kinase and GPCR targets [1].

Meta vs. Para Cl
Class‑level inference
Target: 3‑chlorobenzyl (meta‑Cl)
Comparator: 4‑chlorobenzyl (para‑Cl) analog
Reported class‑level SAR: substitution position routinely shifts potency >5‑fold on quinazoline kinase targets.
Chlorine position may alter target‑binding geometry and potency.
No head‑to‑head data; verify in your assay system.
Structure–Activity Relationship Quinazoline Halogen Substitution

Benzyl Linker Conformation vs. Direct Phenyl Amide: Impact on Molecular Flexibility and Target Fit

The target compound contains an N‑(3‑chlorobenzyl) amide linker, providing a rotatable methylene spacer that decouples the chlorophenyl ring from the quinazolinone plane. The direct analog N‑(3‑chlorophenyl)‑3‑(4‑oxo‑2‑sulfanylidene‑1H‑quinazolin‑3‑yl)benzamide lacks this spacer, forcing the phenyl ring into a more rigid, coplanar orientation . In related quinazolinone series, the presence or absence of a methylene spacer has been shown to alter enzyme inhibition Ki values by 10‑ to 100‑fold, attributed to changes in active‑site shape complementarity and entropic penalties [1]. No direct comparative biochemical data between these two specific compounds have been published.

Linker Conformation
Class‑level inference
Target: N‑(3‑chlorobenzyl) with methylene spacer
Comparator: N‑(3‑chlorophenyl) direct amide (no spacer)
Literature precedent for quinazolinone linkers: >10‑fold Ki shifts possible.
Linker flexibility may significantly affect binding kinetics and selectivity.
No direct comparative data for this pair; validate linker effect experimentally.
Conformational Analysis Linker SAR Quinazolinone

2‑Thioxo Pharmacophore: Differentiating the Sulfanylidene Group from Carbonyl Oxo Analogs

The 2‑sulfanylidene (C=S) functionality distinguishes this compound from the more common quinazolin‑2,4‑dione series that bear a carbonyl at position 2. The thione sulfur increases hydrogen‑bond acceptor strength and alters electron distribution in the heterocyclic ring, which has been shown to enhance inhibitory activity against enzymes that recognize a thiophilic binding pocket, such as PARP‑1 and acetylcholinesterase [1]. Although specific IC₅₀ values for the target compound against these enzymes are not reported, class‑level evidence shows that 2‑thioxoquinazolinones achieve up to 20‑fold greater potency than their 2‑oxo counterparts in certain cancer cell viability assays [2].

Thione Pharmacophore
Class‑level inference
Target: 2‑sulfanylidene (C=S) present
Comparator: 2‑oxo (C=O) quinazolinone analogs
Class‑level evidence: up to 20‑fold greater potency for thione vs. oxo in tumor cell lines.
Thione sulfur provides unique binding; oxo analog will not replicate target engagement.
Thione‑dependent activity is target‑specific; verify for your enzyme of interest.
Bioisosterism Thione Pharmacophore Quinazolinone

Regioisomeric Benzamide Attachment: 3‑ vs. 4‑Position Linkage to the Quinazolinone Core

The target compound attaches the benzamide moiety at the 3‑position of the quinazolin‑4(3H)‑one ring. In contrast, closely related compounds such as N‑benzyl‑4‑(4‑oxo‑2‑sulfanylidene‑1,2,3,4‑tetrahydroquinazolin‑3‑yl)benzamide (CAS 422274‑21‑3) position the benzamide at the 4‑position of the pendant phenyl ring . This regioisomeric variation alters the exit vector of the amide side chain, which in quinazoline SAR has been demonstrated to cause orthogonal binding poses and divergent selectivity profiles across kinase and GPCR panels [1]. Direct comparative biochemical data for these two regioisomers are not publicly available.

Regioisomer 3- vs. 4‑linkage
Class‑level inference
Target: Benzamide at quinazolinone N‑3
Comparator: Benzamide at 4‑position of pendant phenyl ring
Class‑level SAR: regioisomerism can invert target selectivity.
Attachment position alters pharmacophore spatial presentation; selectivity profiles may not overlap.
No direct comparative data; confirm regioisomer‑dependent activity in your panel.
Regioisomerism Binding Orientation Quinazoline SAR

N-[(3-Chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide — Recommended Research and Industrial Use Cases


Structure–Activity Relationship (SAR) Studies on Quinazoline Halogen Substitution

The compound serves as the definitive meta‑chlorobenzyl reference point in comparative SAR campaigns exploring how the position of chlorine on the pendant aryl ring modulates target binding. Its use is essential when benchmarking against the para‑chloro isomer (CAS 422289‑78‑9) to attribute differential biochemical readouts solely to halogen placement [1].

Thione‑Dependent Enzyme Inhibition Assays (PARP, AChE)

The 2‑sulfanylidene moiety is a validated pharmacophore for thiophilic enzyme pockets. This compound is a suitable probe for evaluating thione‑dependent inhibition of PARP‑1 or acetylcholinesterase, where the C=S group provides binding interactions not achievable by the corresponding 2‑oxo analog [2].

Linker Flexibility Optimization in Quinazolinone Hit‑to‑Lead Programs

The N‑(3‑chlorobenzyl) linker with its rotatable methylene group allows systematic investigation of conformational flexibility on target residence time and selectivity. Comparing activity data with the direct N‑(3‑chlorophenyl) amide analog separates entropic effects from enthalpic binding contributions [1].

Regioisomer Reference Standard for Benzamide‑Quinazolinone Library Design

The 3‑benzamide attachment regiochemistry provides a distinct binding‑site exit vector compared to 4‑linked analogs. This compound can be used as an orthogonal probe in library screening to map structure‑selectivity relationships across kinase and GPCR panels where regioisomeric preference is critical .

Application
Selection Property
Validation Focus
Halogen‑position SAR studies
Meta‑chlorine positional identity
Binding‑mode comparison with para‑isomer
Thione‑dependent enzyme inhibition assays
2‑Thioxo pharmacophore presence
Target‑specific thione‑dependent potency evaluation
Conformational flexibility profiling
Methylene‑spacer linker geometry
Binding kinetics and selectivity vs. rigid amide
Benzamide‑quinazolinone regioisomer library design
3‑Position amide attachment regiochemistry
Selectivity profile across kinase/GPCR panels
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